molecular formula C6H10O B6315409 rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol CAS No. 822-59-3

rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol

Cat. No. B6315409
CAS RN: 822-59-3
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-KVQBGUIXSA-N
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Description

Bicyclo[3.1.0]hexan-2-ol is a type of organic compound known as a bicyclic compound. Bicyclic compounds are organic compounds containing two fused rings .


Synthesis Analysis

The synthesis of similar compounds, such as 3-azabicyclo[3.1.0]hexane derivatives, has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,5S)-6-oxabicyclo[3.1.0]hexan-2-ol, has been computed .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been achieved using various transition-metal-catalyzed and transition-metal-free catalytic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, have been documented .

Safety And Hazards

The safety and hazards of similar compounds, such as (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, have been documented .

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research may continue to explore efficient methods for the synthesis of these derivatives.

properties

IUPAC Name

(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESCHCZVDAYPL-KVQBGUIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473401
Record name AG-G-94544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5S)-bicyclo[3.1.0]Hexan-2-ol

CAS RN

741676-78-8
Record name AG-G-94544
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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